Cas no 1804007-63-3 (3-(Fluoromethyl)-2-methoxy-5-methyl-6-(trifluoromethoxy)pyridine)
3-(Fluoromethyl)-2-methoxy-5-methyl-6-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Fluoromethyl)-2-methoxy-5-methyl-6-(trifluoromethoxy)pyridine
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- Inchi: 1S/C9H9F4NO2/c1-5-3-6(4-10)8(15-2)14-7(5)16-9(11,12)13/h3H,4H2,1-2H3
- InChI Key: CIBQWZCJMUEZHF-UHFFFAOYSA-N
- SMILES: FCC1=C(N=C(C(C)=C1)OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 224
- XLogP3: 3.2
- Topological Polar Surface Area: 31.4
3-(Fluoromethyl)-2-methoxy-5-methyl-6-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088230-1g |
3-(Fluoromethyl)-2-methoxy-5-methyl-6-(trifluoromethoxy)pyridine |
1804007-63-3 | 97% | 1g |
$1,564.50 | 2022-04-02 |
3-(Fluoromethyl)-2-methoxy-5-methyl-6-(trifluoromethoxy)pyridine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-(Fluoromethyl)-2-methoxy-5-methyl-6-(trifluoromethoxy)pyridine
Recent Advances in the Study of 3-(Fluoromethyl)-2-methoxy-5-methyl-6-(trifluoromethoxy)pyridine (CAS: 1804007-63-3)
3-(Fluoromethyl)-2-methoxy-5-methyl-6-(trifluoromethoxy)pyridine (CAS: 1804007-63-3) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological activities, and mechanisms of action, positioning it as a promising candidate for drug development.
The compound's structure, characterized by a trifluoromethoxy group and a fluoromethyl substituent, imparts high metabolic stability and lipophilicity, which are desirable traits for drug-like molecules. Researchers have explored its utility in targeting various biological pathways, including inflammation and central nervous system (CNS) disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a modulator of GABAA receptors, suggesting potential applications in treating anxiety and epilepsy.
In addition to its pharmacological potential, recent advancements in synthetic methodologies have streamlined the production of 3-(Fluoromethyl)-2-methoxy-5-methyl-6-(trifluoromethoxy)pyridine. A novel catalytic fluorination approach, reported in Angewandte Chemie, has significantly improved yield and purity, addressing previous challenges in large-scale synthesis. This breakthrough is expected to facilitate further preclinical and clinical investigations.
Ongoing research is also exploring the compound's role in agrochemical applications. Preliminary data indicate that it exhibits potent insecticidal activity, particularly against resistant strains of pests. These findings, presented at the 2024 International Conference on Pesticide Chemistry, highlight its versatility beyond pharmaceuticals.
Despite these promising developments, challenges remain, including optimizing bioavailability and minimizing off-target effects. Future studies will likely focus on structural modifications and formulation strategies to enhance its therapeutic index. The continued investigation of 3-(Fluoromethyl)-2-methoxy-5-methyl-6-(trifluoromethoxy)pyridine underscores its potential to impact multiple sectors within the chemical and life sciences.
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